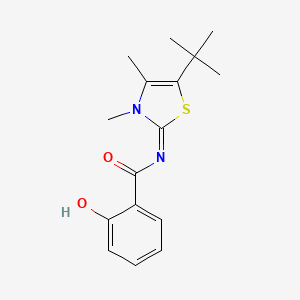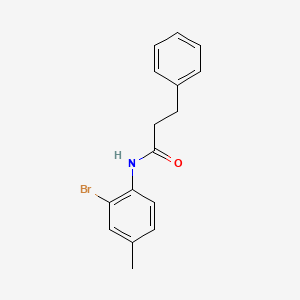![molecular formula C18H11N3O4 B5654657 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5654657.png)
2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives has been a focus of research due to their potential applications. Studies describe the preparation of these compounds through various methods, including the reaction of N-alkyl-N-methacryloyl benzamides under metal-free conditions to yield heterocyclic derivatives through a tandem nitration/cyclization reaction. This approach utilizes nitrogen dioxide as both the nitro source and oxidant, producing isoquinolinedione derivatives in moderate to good yields (Li et al., 2017).
Molecular Structure Analysis
A combined experimental and computational study of a derivative of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione revealed insights into its optical and nonlinear optical properties. The synthesized compound was characterized using various techniques, including UV–vis and fluorescence spectroscopy, showing higher thermal stability and significant nonlinear optical (NLO) response properties. Computational analyses using time-dependent density functional theory (TD-DFT) methods supported these findings, highlighting the compound's potential for applications requiring materials with substantial NLO properties (Kumar et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives has been explored in various studies. For instance, novel syntheses of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones from related compounds demonstrate the versatility of these compounds in synthesizing complex heterocyclic systems. These syntheses involve multiple steps, including reactions with commercially available indan-1-ones, showcasing the compound's ability to participate in complex chemical transformations (Fernández, 2009).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and photophysical behavior, of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, have been a subject of study. For example, derivatives designed and synthesized with varying end groups exhibited high electron affinity and strong π–π stacking, as revealed by single-crystal X-ray diffraction. These properties are crucial for understanding the material's behavior in various applications, including as potential candidates for electronic and optoelectronic devices (Zhou et al., 2022).
Chemical Properties Analysis
The chemical properties of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, such as reactivity with various chemical agents and potential as chemosensors, have been explored. Derivatives containing amino groups synthesized from reactions with ethylenediamine and hydrazine showed high chemosensor selectivity in the determination of anions. This aspect underscores the compound's versatility and potential utility in chemical sensing applications (Tolpygin et al., 2012).
Propiedades
IUPAC Name |
2-anilino-5-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c22-17-14-8-4-5-11-9-13(21(24)25)10-15(16(11)14)18(23)20(17)19-12-6-2-1-3-7-12/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDATZNNVCWNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5654587.png)
![N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5654588.png)
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654602.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
![rel-(4aS,8aS)-2-[1-(4-methylphenyl)-4-piperidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654611.png)


![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5654647.png)
![3-(3-hydroxy-2-quinoxalinyl)-N-1-oxaspiro[4.5]dec-3-ylpropanamide](/img/structure/B5654660.png)
![(3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5654673.png)
![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)
![1-[2-(4-chlorophenoxy)ethyl]piperidine](/img/structure/B5654683.png)